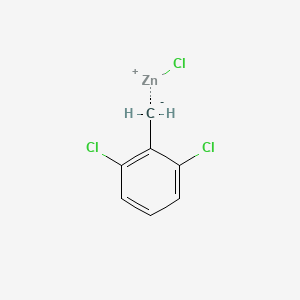

2,6-Dichlorobenzylzinc chloride

Beschreibung

Historical Context and Evolution of Organometallic Chemistry

The journey of organometallic chemistry, the study of compounds containing at least one bond between a carbon atom of an organic molecule and a metal, began in the 19th century. researchgate.netorganic-chemistry.org A seminal moment was the synthesis of diethylzinc (B1219324) in 1849 by Edward Frankland, which is considered the first true organometallic reagent. researchgate.netnih.gov This discovery laid the groundwork for a new discipline that bridges organic and inorganic chemistry. researchgate.net

The early 20th century witnessed groundbreaking advancements with the development of Grignard reagents (organomagnesium halides) by Victor Grignard in 1900 and organolithium reagents in the 1930s. researchgate.net These reagents revolutionized synthetic organic chemistry by providing versatile methods for C-C bond formation. researchgate.net A further leap occurred with the discovery of ferrocene (B1249389) in 1951, which introduced the "sandwich" structure of transition metal complexes and significantly expanded the understanding of bonding in these compounds. researchgate.netnih.gov The subsequent decades saw the development of powerful catalytic processes, such as the Ziegler-Natta polymerization and the Fischer-Tropsch process, which utilize organometallic catalysts. organic-chemistry.org The recognition of the importance of this field was solidified by Nobel Prizes awarded for work on metallocenes and, more recently, for the development of metal-catalyzed cross-coupling reactions. organic-chemistry.org

Significance of Organozinc Reagents in C-C Bond Formation

Organozinc reagents have been a cornerstone of organic synthesis since their discovery by Frankland. nih.govnih.gov They are extensively used as potent nucleophiles for the formation of C-C bonds. nih.gov A key advantage of organozinc reagents is their moderate reactivity compared to their organolithium and organomagnesium counterparts. nih.gov This characteristic imparts a higher degree of functional group tolerance, allowing for their use in the synthesis of complex molecules bearing sensitive groups such as esters, nitriles, and ketones without undesired side reactions. nih.gov

The utility of organozinc reagents is prominently highlighted in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling. organic-chemistry.orgnih.govyoutube.com This reaction, for which Ei-ichi Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the coupling of an organozinc compound with an organic halide. organic-chemistry.orgwikipedia.org The Negishi coupling is highly versatile, enabling the formation of C(sp³)–C(sp²), C(sp²)–C(sp²), and other carbon-carbon bonds with high efficiency and selectivity. organic-chemistry.orgnih.gov Beyond cross-coupling, organozinc reagents participate in a variety of other important transformations, including Michael additions, electrophilic aminations, and the Reformatsky reaction. nih.govnih.gov

Unique Position of Benzylzinc Halides in Synthetic Strategies

Benzylzinc halides represent a particularly valuable subclass of organozinc reagents. Their unique position in synthetic strategies stems from their ability to introduce a benzyl (B1604629) group, a common structural motif in many biologically active compounds and natural products. The reactivity of benzylzinc halides can be finely tuned, and modern preparatory methods have expanded their accessibility and utility.

A significant advancement in the preparation of functionalized benzylzinc halides is the use of LiCl to mediate the direct insertion of zinc dust into the corresponding benzylic chlorides. This method, developed by Knochel and coworkers, allows for the synthesis of a wide array of benzylzinc chlorides bearing sensitive functional groups, including esters and ketones, which would be incompatible with more reactive organometallic reagents. researchgate.net This enhanced functional group tolerance makes benzylzinc halides powerful building blocks in multi-step syntheses.

The utility of benzylzinc halides is prominently demonstrated in Negishi cross-coupling reactions. They can be efficiently coupled with a diverse range of aryl and heteroaryl halides to form diarylmethane structures. mit.edu The development of specialized palladium-based catalysts with bulky phosphine (B1218219) ligands has further improved the efficiency and scope of these reactions, even with sterically demanding or electron-poor coupling partners. nih.govresearchgate.net

Scope and Academic Relevance of 2,6-Dichlorobenzylzinc Chloride Research

This compound is a specific example of a functionalized benzylzinc halide. The presence of two chlorine atoms on the benzene (B151609) ring renders the benzyl group electron-deficient, which can influence its reactivity in synthetic transformations. While detailed academic studies focusing exclusively on this compound are not extensively documented in readily available literature, its existence and utility can be inferred from the broader context of organozinc chemistry.

Commercial availability of this compound as a solution in THF suggests its application in organic synthesis. researchgate.net Its preparation is expected to follow established protocols for similar compounds, such as the direct reaction of 2,6-dichlorobenzyl chloride with activated zinc. nih.govresearchgate.net The primary academic and industrial relevance of this reagent lies in its potential as a precursor for the synthesis of complex molecules containing the 2,6-dichlorobenzyl moiety through reactions like the Negishi coupling. The electron-withdrawing nature of the chlorine substituents may require specific catalytic systems to achieve high yields in cross-coupling reactions.

The following table showcases representative Negishi cross-coupling reactions of various benzylzinc halides with aryl halides, illustrating the general utility of this class of reagents. While specific data for this compound is not provided, these examples serve to highlight the expected reactivity and potential applications.

| Benzylzinc Halide | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| Isopropylzinc bromide | 2-Bromobenzonitrile | Pd(OAc)₂ / CPhos | 2-Isopropylbenzonitrile | 89 | nih.gov |

| Isopropylzinc bromide | 2-Chlorobenzonitrile | Pd(OAc)₂ / CPhos | 2-Isopropylbenzonitrile | 94 | nih.gov |

| Cyclohexylzinc bromide | 4-Bromobenzonitrile | Pd(OAc)₂ / CPhos | 4-Cyclohexylbenzonitrile | 95 | nih.gov |

| 3-Pentanoylbenzylzinc chloride | 2-Chloro-6-methylnicotinonitrile | Pd(OAc)₂ / SPhos | 2-(3-Pentanoylbenzyl)-6-methylnicotinonitrile | 90 | mit.edu |

| 3-Acetylbenzylzinc chloride | 2-Chloro-6-methylnicotinonitrile | Pd(OAc)₂ / SPhos | 2-(3-Acetylbenzyl)-6-methylnicotinonitrile | 68 | mit.edu |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

chlorozinc(1+);1,3-dichloro-2-methanidylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2.ClH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXQINBXYHNHIM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=CC=C1Cl)Cl.Cl[Zn+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dichlorobenzylzinc Chloride

Precursor Synthesis: 2,6-Dichlorobenzyl Chloride

The journey to 2,6-Dichlorobenzylzinc chloride commences with the synthesis of its chlorinated precursor, 2,6-dichlorobenzyl chloride. This is typically achieved through the chlorination of 2,6-dichlorotoluene (B125461).

The synthesis of 2,6-dichlorobenzyl chloride can be approached through several methods, including the Sandmeyer reaction on 2-amino-6-chlorotoluene, ring chlorination and desulfonylation of p-toluene sulfonyl chloride, and the chlorination and dealkylation of 4-tert-butyltoluene (B18130) or 3,5-di-tert-butyltoluene. chemicalbook.comnih.gov A common industrial method involves the direct chlorination of o-chlorotoluene to produce 2,6-dichlorotoluene. nih.govgoogle.comgoogle.com

One patented method describes the synthesis of 2,6-dichlorobenzyl chloride by introducing chlorine gas into a solution of 2,6-dichlorotoluene in the presence of a catalyst and under light conditions. google.com This process can achieve high yields and purity. google.com Another approach involves the use of sulfuryl chloride for the chlorination of 2-chlorotoluene, which primarily yields 2,4-dichlorotoluene (B165549) but can be influenced by the choice of catalyst. nih.gov

| Starting Material | Reagents | Method | Product | Reference |

| 2-amino-6-chlorotoluene | NaNO₂, HCl, CuCl | Sandmeyer Reaction | 2,6-Dichlorotoluene | chemicalbook.com |

| p-Toluene sulfonyl chloride | Cl₂, SbCl₃ | Chlorination, Desulfonylation | 2,6-Dichlorotoluene | nih.gov |

| o-Chlorotoluene | Cl₂, Catalyst | Catalytic Chlorination | 2,6-Dichlorotoluene | google.comgoogle.com |

| 2,6-Dichlorotoluene | Cl₂, Catalyst, Light | Photochlorination | 2,6-Dichlorobenzyl chloride | google.com |

The efficiency of 2,6-dichlorobenzyl chloride production is highly dependent on the choice of solvent and catalyst. A patented method highlights the use of a solvent to dissolve 2,6-dichlorotoluene before adding a catalyst and introducing chlorine gas under illumination. google.com The reaction mixture is then washed, neutralized, and the product is isolated by crystallization after solvent removal, reportedly achieving yields of up to 90% and purity of over 99%. google.com

Catalysts play a crucial role in directing the chlorination process. For instance, the chlorination of 4-chlorotoluene (B122035) in the presence of catalysts like iron, antimony, or zirconium chlorides leads to a mixture of 2,4- and 3,4-dichlorotoluene. nih.gov In the synthesis of 2,6-dichlorobenzyl chloride from 2,6-dichlorotoluene, phosphorus trichloride (B1173362) has been used as a catalyst for direct chlorination. google.com The optimization of these parameters is key to maximizing the yield and purity of the desired precursor.

Direct Synthesis of this compound

With the precursor in hand, the next stage is the formation of the organozinc compound itself. This is typically achieved through an oxidative addition reaction.

The direct synthesis of organozinc halides from organic halides is a powerful tool in organic synthesis. riekemetals.com Highly reactive zinc, often referred to as Rieke Zinc, readily undergoes oxidative addition to alkyl, aryl, and vinyl halides under mild conditions. riekemetals.comriekemetals.com This method is particularly advantageous as it allows for the formation of organozinc reagents from chlorides, which are often less reactive than bromides or iodides. sigmaaldrich.com The use of Rieke Zinc enables the preparation of stable organozinc compounds that cannot be formed using simple zinc dust. riekemetals.com

The preparation of benzylic zinc chlorides, such as this compound, can be efficiently achieved from the corresponding benzylic chlorides using zinc dust in the presence of lithium chloride (LiCl). acs.org This LiCl-mediated insertion of zinc is a mild and effective method for creating these valuable organometallic intermediates. acs.org

The insertion of zinc into a carbon-halogen bond is a complex process. Studies on the oxidative addition of highly reactive zinc to organic bromides suggest a mechanism where electron transfer is the rate-determining step. unl.edu The reaction is thought to proceed through radical intermediates. unl.edu

The formation of organozinc reagents involves two primary steps: the initial oxidative addition to form surface-bound organozinc intermediates, followed by the solubilization of these intermediates. nih.gov Activating agents like LiCl are believed to facilitate the solubilization of the organozinc species from the zinc surface. nih.govescholarship.org The presence of salts in the supernatant of Rieke zinc preparations has been shown to be a crucial factor influencing the reactivity and the structure of the final organozinc product. nih.govescholarship.org

A significant advantage of using Rieke Zinc for the synthesis of organozinc reagents is its high functional group tolerance. riekemetals.comsigmaaldrich.comriekemetals.com Unlike the formation of Grignard or organolithium reagents, the direct reaction of Rieke Zinc with organic halides can tolerate a wide variety of sensitive functional groups such as nitriles, esters, amides, ethers, sulfides, and ketones. sigmaaldrich.com This tolerance eliminates the need for protection and deprotection steps, making the synthesis more efficient. riekemetals.com

Studies have shown that while Rieke zinc can reduce certain functional groups like nitrobenzene (B124822) and conjugated aldehydes, it does not reduce others such as benzonitrile, ketones, and unconjugated aldehydes under mild conditions. researchgate.net This chemoselectivity allows for the preparation of highly functionalized organozinc reagents, which are valuable building blocks in the pharmaceutical and chemical industries. riekemetals.comresearchgate.net The LiCl-mediated preparation of benzylic zinc chlorides has been shown to be compatible with the presence of ketones. acs.org

| Functional Group | Tolerance with Rieke Zinc | Reference |

| Nitriles | Tolerated | sigmaaldrich.com |

| Esters | Tolerated | sigmaaldrich.com |

| Amides | Tolerated | sigmaaldrich.com |

| Ketones | Tolerated | sigmaaldrich.comacs.orgresearchgate.net |

| Nitrobenzene | Reduced | researchgate.net |

| Conjugated Aldehydes | Reduced | researchgate.net |

Indirect Synthesis Approaches

Transmetallation Reactions with Organolithium or Grignard Reagents

An alternative route to this compound involves the transmetallation of a more reactive organometallic species, typically an organolithium or a Grignard reagent. This indirect approach first requires the synthesis of the corresponding organolithium or Grignard reagent from 2,6-dichlorobenzyl chloride.

The synthesis of a Grignard reagent (RMgX) is achieved by reacting the organic halide with magnesium metal in an appropriate aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com Once formed, the Grignard reagent can then undergo a transmetallation reaction with a zinc salt, most commonly zinc chloride (ZnCl₂), to yield the desired organozinc chloride and a magnesium halide byproduct.

This method is a well-established laboratory procedure for accessing a wide variety of organozinc compounds. nih.gov The reactivity of the organometallic species is a key consideration in this process. Organolithium and Grignard reagents are significantly more reactive and less functional group tolerant than their organozinc counterparts. acs.org This high reactivity necessitates careful control of reaction conditions to avoid unwanted side reactions.

Comparison of Direct and Indirect Synthetic Routes

The choice between direct and indirect synthetic routes for this compound depends on several factors, including the scale of the reaction, safety considerations, and the desired purity of the final product.

Direct Synthesis (Continuous Flow): This method is particularly advantageous for large-scale production. The "on-demand" generation of the organozinc reagent significantly enhances safety by minimizing the amount of the reactive intermediate present at any given time. nih.govacs.org Continuous flow processes are often more efficient and can lead to higher purity products due to better control over reaction parameters. acs.orgnih.gov

Indirect Synthesis (Transmetallation): This approach is a classic and versatile laboratory-scale method. However, it involves the handling of highly reactive Grignard or organolithium reagents, which can present safety challenges. The two-step nature of the process (formation of the Grignard/organolithium reagent followed by transmetallation) can also be more labor-intensive. A significant advantage of organozinc reagents over Grignard reagents is their greater tolerance for a variety of functional groups. acs.org

Table 2: Comparison of Synthetic Routes to this compound

| Feature | Direct Synthesis (Continuous Flow) | Indirect Synthesis (Transmetallation) |

| Starting Materials | 2,6-Dichlorobenzyl chloride, Zinc metal | 2,6-Dichlorobenzyl chloride, Magnesium, Zinc chloride |

| Key Intermediate | None (direct formation) | 2,6-Dichlorobenzylmagnesium chloride (Grignard reagent) |

| Reaction Steps | One-step | Two-step |

| Safety | Generally safer due to on-demand generation and minimal accumulation of reactive species. nih.govacs.org | Involves handling of highly reactive Grignard reagents, requiring stringent safety precautions. |

| Scalability | Well-suited for large-scale and industrial production. acs.org | Typically used for laboratory-scale synthesis. |

| Functional Group Tolerance | The final organozinc product has good functional group tolerance. acs.org | The intermediate Grignard reagent has lower functional group tolerance. acs.org |

Reactivity and Synthetic Applications of 2,6 Dichlorobenzylzinc Chloride

Cross-Coupling Reactions

The organozinc compound, 2,6-dichlorobenzylzinc chloride, serves as a valuable reagent in cross-coupling reactions for the formation of new carbon-carbon bonds. Its utility is particularly highlighted in palladium-catalyzed Negishi coupling reactions, which are known for their functional group tolerance and effectiveness in constructing complex molecular architectures. core.ac.ukrsc.org

Palladium-Catalyzed Cross-Coupling (Negishi Coupling)

The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a powerful method for creating C-C bonds. core.ac.uk This reaction is noted for the high functional group compatibility of the organozinc reagents. core.ac.uk The general process involves the coupling of an organometallic reagent with an aryl or vinyl halide. nih.gov

The palladium-catalyzed cross-coupling of this compound with aryl and vinyl halides provides a direct route to synthesize 2,6-disubstituted diarylmethanes and related structures. While specific examples detailing the reaction of this compound were not found in the provided search results, the general utility of Negishi coupling with benzylzinc reagents and various aryl and vinyl halides is well-established. core.ac.uknih.govnih.gov

The reactivity of aryl halides in these couplings is influenced by the nature of the halide, with the order of reactivity typically being I > Br > Cl. uwindsor.caresearchgate.net However, significant advancements have been made in developing catalyst systems that are effective for the coupling of less reactive aryl chlorides. uwindsor.caresearchgate.net The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity, especially when dealing with sterically hindered or electronically demanding substrates. nih.govresearchgate.net For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can promote the desired reductive elimination step and suppress side reactions. nih.gov

The coupling with vinyl halides generally proceeds with retention of the double bond stereochemistry. nih.govorganic-chemistry.org This stereospecificity is a key advantage of the Negishi coupling for the synthesis of complex molecules with defined geometries. nih.govnih.gov However, ligand effects can sometimes lead to a loss of stereointegrity. nih.gov

| Coupling Partner | Catalyst System | Product Type | Key Features |

| Aryl Halides | Pd(0) or Pd(II) with phosphine ligands | Di- and tri-substituted biaryls | Tolerates a wide range of functional groups. organic-chemistry.orgdicp.ac.cn |

| Vinyl Halides | Pd(0) or Pd(II) with phosphine ligands | Substituted alkenes | Generally proceeds with retention of stereochemistry. nih.govorganic-chemistry.org |

| Acid Chlorides | Pd(0) or Pd(II) | Ketones | Provides a direct route to ketone synthesis. nih.gov |

| Allyl Halides | (NHC)Pd(allyl)Cl | Allylated arenes | Forms C(sp²)-C(sp³) bonds. researchgate.net |

The Negishi coupling of organozinc reagents with acid chlorides offers a direct and efficient pathway for the synthesis of ketones. nih.gov This transformation is a valuable tool in organic synthesis, allowing for the introduction of a carbonyl group and the formation of a new carbon-carbon bond in a single step. The reaction typically proceeds under mild conditions and tolerates a variety of functional groups, making it applicable to the synthesis of complex molecules. nih.gov

In the context of this compound, its reaction with an appropriate acid chloride in the presence of a palladium catalyst would be expected to yield a 2,6-dichlorobenzyl ketone derivative. The selectivity of this reaction, favoring the desired ketone product over potential byproducts, can be influenced by the choice of palladium catalyst and reaction conditions. nih.gov For example, the use of specific palladium catalysts can help to prevent decarbonylation of the acylpalladium intermediate, which would lead to the formation of an aldehyde instead of a ketone. nih.gov

The palladium-catalyzed cross-coupling of organozinc reagents with allyl halides is an effective method for the formation of C(sp²)–C(sp³) bonds, leading to the synthesis of allylated compounds. researchgate.net These reactions are typically carried out using a palladium catalyst, often in the form of a well-defined (NHC)Pd(allyl)Cl complex, which has demonstrated high activity. researchgate.net

The coupling of this compound with an allyl halide would result in the formation of an allylated 2,6-dichlorobenzene derivative. This reaction allows for the introduction of a versatile allyl group, which can be further functionalized. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields and selectivity. researchgate.net

The efficiency and selectivity of Negishi cross-coupling reactions are highly dependent on the choice of the palladium catalyst and the associated ligands. nih.govbucknell.edu The development of new and improved catalyst systems is an active area of research aimed at expanding the scope and utility of this powerful C-C bond-forming reaction. nih.gov

For the coupling of sterically demanding partners, such as 2,6-disubstituted aryl halides, the use of bulky and electron-rich phosphine ligands is often crucial. nih.govdicp.ac.cn Ligands like CPhos, XPhos, SPhos, and RuPhos have shown excellent performance in promoting the coupling of challenging substrates by facilitating the reductive elimination step and minimizing side reactions like β-hydride elimination. nih.govorganic-chemistry.org For instance, a catalyst system composed of a biaryldialkylphosphine ligand has been shown to be highly effective for the Negishi coupling of secondary alkylzinc halides with a broad range of aryl bromides and activated aryl chlorides. organic-chemistry.orgmit.edu

In some cases, ligand-free catalyst systems or those employing N-heterocyclic carbene (NHC) ligands have also proven to be highly active. researchgate.netrsc.orgnsf.gov The optimization of the catalyst system often involves screening a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands to identify the combination that provides the best yield and selectivity for a specific substrate pair. researchgate.netnih.gov Additives can also play a critical role; for example, TMEDA has been shown to be beneficial in certain Negishi couplings. nih.gov

| Ligand | Catalyst Precursor | Substrate Scope | Key Advantages |

| CPhos | Pd(OAc)₂ | Secondary alkylzinc halides with aryl bromides and chlorides | High yields and excellent selectivity for branched products. nih.govorganic-chemistry.org |

| RuPhos | Pd(OAc)₂ | Functionalized cyclohexylzinc reagents with aryl and vinyl iodides | High diastereoselectivities and good functional group tolerance. acs.org |

| XPhos | Pd₂(dba)₃ | Aryl/vinyl sulfonates/halides with boron species | Efficient for Suzuki-Miyaura couplings, adaptable to Negishi. researchgate.net |

| IPr (NHC) | (IPr)Pd(allyl)Cl | Aryl chlorides and bromides | Highly active for Suzuki-Miyaura, dehalogenation, and amination. researchgate.net |

Diastereoselective cross-coupling reactions are of significant importance in organic synthesis for the construction of molecules with multiple stereocenters. acs.org The Negishi coupling has been successfully employed in diastereoselective transformations, particularly with cyclic organozinc reagents. acs.org

While specific studies on the diastereoselective coupling of this compound were not found, the principles of achieving high diastereoselectivity in Negishi couplings are well-established. The choice of ligand plays a critical role in controlling the stereochemical outcome of the reaction. acs.org For example, the use of specific bulky phosphine ligands like RuPhos has been shown to induce high diastereoselectivity in the coupling of functionalized cyclohexylzinc reagents with aryl and vinyl iodides. acs.org The stereoselectivity is often rationalized by the preferential formation of a specific diastereomeric transition state, where the palladium moiety occupies a sterically favored position. acs.org

These methodologies can be extended to acyclic systems, although achieving high levels of diastereoselectivity can be more challenging. The development of new chiral ligands and catalyst systems continues to advance the field of asymmetric and diastereoselective Negishi couplings.

Copper(I)-Promoted Reactions

While direct, extensive studies on copper(I)-promoted reactions specifically involving this compound are not widely detailed in the provided search results, the principles of organozinc reagents in copper-catalyzed reactions are well-established. Generally, organozinc compounds are used in conjunction with copper(I) salts, such as copper(I) cyanide (CuCN), to form organocuprates in situ. These copper-containing reagents are softer nucleophiles than their zinc counterparts, making them particularly effective for specific transformations like conjugate additions.

For instance, the addition of an organozinc reagent to an α,β-unsaturated ketone can be facilitated by the presence of a copper(I) catalyst. This approach often leads to the 1,4-addition product, also known as the Michael adduct, in high yield. The presumed intermediate is a copper-zinc mixed species which then delivers the organic group to the β-position of the unsaturated system.

Nickel-Catalyzed Three-Component Coupling Reactions

Nickel-catalyzed reactions represent a powerful tool in modern organic synthesis, enabling the formation of carbon-carbon bonds under various conditions.

Enantioselective Radical Addition/Cross-Coupling

A significant advancement in this area is the development of a hybrid transition-metal/radical process that facilitates the enantioselective addition of organozinc reagents and alkyl halides across alkenylboron reagents. nih.govresearchgate.netnih.govlookchem.com This nickel-catalyzed three-component coupling reaction can be performed both intermolecularly and intramolecularly, affording valuable products with high yields and enantioselectivities. nih.govresearchgate.netnih.govlookchem.com

The reaction mechanism is believed to involve the formation of carbon-centered radicals. lookchem.com The addition of a radical scavenger like TEMPO has been shown to completely inhibit the formation of the three-component coupling product, supporting the intermediacy of radical species. nih.govlookchem.com The process is initiated by the nickel catalyst, which, in the presence of a chiral ligand, orchestrates the enantioselective coupling. nih.govresearchgate.netnih.gov

Experiments have demonstrated that both the nickel salt and the ligand are essential for the reaction to proceed effectively. nih.gov The choice of the organozinc reagent also plays a crucial role in the reaction's outcome. For example, alkylzinc chloride reagents, often prepared from the corresponding organolithium reagent and zinc chloride, have been shown to provide improved enantioselectivity compared to their bromide counterparts. nih.gov The addition of lithium chloride to reactions involving alkylzinc bromide reagents can replicate this enhanced enantioselectivity. nih.gov

A variety of bidentate and tridentate nitrogen-based ligands have been found to be effective in this transformation. nih.gov The reaction tolerates a range of substituents with different electronic and steric properties on the coupling partners. researchgate.net

Table 1: Effect of Reaction Parameters on a Ni-Catalyzed Three-Component Cross-Coupling nih.gov

| Entry | Modification | Yield (%) | Enantiomeric Ratio (er) |

| 1 | None | 71 | 87:13 |

| 2 | No NiBr₂·glyme | <5 | n/a |

| 3 | No ligand | <5 | n/a |

| 4 | t-BuBr instead of t-BuI | <5 | n/a |

| 5 | n-BuI instead of t-BuI | <5 | n/a |

| 10 | PhCH₂CH₂CH₂ZnCl·LiCl | 54 | 95:5 |

| 11 | PhCH₂CH₂CH₂ZnBr·2LiCl | 55 | 95:5 |

This table is a representative example based on data for a similar organozinc reagent and illustrates general principles.

Carbonyl Additions and Related Transformations

Organozinc reagents, including this compound, are valuable nucleophiles for additions to carbonyl compounds and related electrophiles.

Michael Additions to Unsaturated Ketones

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org This reaction is a fundamental method for forming carbon-carbon bonds. masterorganicchemistry.com The nucleophile, in this case, the 2,6-dichlorobenzyl group from the organozinc reagent, adds to the β-carbon of the unsaturated system. masterorganicchemistry.combeilstein-journals.org

The reaction is typically catalyzed by a base, which generates the enolate of the nucleophile. masterorganicchemistry.com However, in the context of organozinc reagents, the reaction can proceed directly, often facilitated by copper(I) salts to promote the conjugate addition over the direct 1,2-addition to the carbonyl group. The general mechanism involves the attack of the nucleophile on the β-carbon, leading to an enolate intermediate, which is then protonated to yield the final 1,5-dicarbonyl compound or a related structure. masterorganicchemistry.comlibretexts.org

The use of chiral auxiliaries on the α,β-unsaturated amide or lactam can lead to diastereoselective conjugate additions. beilstein-journals.org More advanced methods involve enantioselective conjugate additions using catalytic amounts of a chiral catalyst, which are highly atom-economical. beilstein-journals.org

Additions to Alkynes for Diene Formation

The addition of organometallic reagents to alkynes is a powerful strategy for the synthesis of substituted alkenes and dienes. While specific examples with this compound are not detailed in the provided search results, the general reactivity pattern of organozinc reagents suggests their utility in such transformations. The carbometalation of alkynes with organozinc reagents, often in the presence of a transition metal catalyst, can lead to the formation of a new vinyl organometallic species. This intermediate can then be quenched with an electrophile or participate in a subsequent cross-coupling reaction to afford highly substituted dienes. The stereochemical outcome of the addition (syn or anti) is often dependent on the specific catalyst and reaction conditions employed.

Specific Target Molecule Synthesis

The utility of this compound and related organozinc reagents is demonstrated in their application to the synthesis of complex and biologically relevant molecules. researchgate.net For instance, enantioselective cross-electrophile reactions provide access to important chiral structures like dihydrobenzofurans, indolines, and indanes. researchgate.net The versatility of the functional groups introduced allows for further synthetic modifications, increasing molecular diversity and complexity. researchgate.net

The mild and redox-neutral conditions of some nickel-catalyzed coupling reactions allow for excellent functional group tolerance, enabling the late-stage modification of complex molecules, including peptides and natural products. researchgate.netnih.gov

Construction of 1-Phenyl-2,5-hexanedione Derivatives

Formation of Substituted Aromatic and Heteroaromatic Systems

Organozinc compounds are valuable tools for the creation of substituted aromatic and heteroaromatic structures through cross-coupling reactions. These reactions, often catalyzed by palladium or nickel complexes, enable the formation of C(sp²)–C(sp³) bonds.

The cross-coupling of organozinc reagents with various organic electrophiles is a well-established synthetic strategy. While there is extensive research on the use of organozinc compounds in Negishi-type cross-coupling reactions, specific examples detailing the cross-coupling of this compound with aryl(trifloxyalkenyl)iodonium triflate salts are not prominently featured in the scientific literature. Such a reaction would theoretically proceed via a catalytic cycle involving a transition metal, such as palladium, to afford highly functionalized olefinic compounds.

Functional Group Compatibility Studies

A significant advantage of organozinc reagents in organic synthesis is their remarkable tolerance for a wide array of functional groups within the same molecule. researchgate.netorganicreactions.orgrsc.org This high degree of functional group compatibility allows for the synthesis of complex, polyfunctional molecules without the need for extensive use of protecting groups. organicreactions.org The reduced reactivity of the carbon-zinc bond, compared to more polar organometallic reagents like Grignard or organolithium reagents, is the primary reason for this chemoselectivity. organicreactions.orgwikipedia.org

Organozinc reagents, including benzylzinc halides, generally exhibit excellent compatibility with a variety of important functional groups. This tolerance is crucial for their application in the synthesis of complex molecules.

Interactive Data Table: Functional Group Compatibility of Organozinc Reagents

| Functional Group | Compatibility with Organozinc Reagents | Typical Reaction Conditions |

| Nitriles | High | Generally well-tolerated in cross-coupling reactions. sigmaaldrich.com |

| Esters | High | Stable in the presence of organozinc reagents, allowing for their inclusion in substrates for cross-coupling. wikipedia.orgsigmaaldrich.com |

| Amides | High | Amide functionalities are typically compatible with organozinc reagents. sigmaaldrich.com |

| Ethers | High | Ether linkages are generally inert to organozinc reagents. sigmaaldrich.com |

| Sulfides | High | Sulfide groups are well-tolerated in reactions involving organozinc compounds. sigmaaldrich.com |

| Ketones | Moderate to High | While organozinc reagents can react with ketones, this reactivity is lower than that of Grignard reagents, often allowing for selective cross-coupling in the presence of a ketone moiety. researchgate.netsigmaaldrich.com |

The functional group tolerance of organozinc reagents has been demonstrated in various synthetic applications. For instance, the preparation of functionalized organozinc reagents using highly reactive Rieke® Zinc has been shown to be compatible with nitriles, esters, amides, ethers, sulfides, and ketones. sigmaaldrich.com This allows for the direct formation of organozinc compounds from functionalized organic halides, which can then be used in subsequent reactions like Negishi cross-couplings. nih.gov The chemoselectivity of organozinc reagents is a key feature, enabling transformations such as the Fukuyama coupling, where a thioester is coupled with an organozinc reagent to form a ketone, even in the presence of other sensitive functional groups like esters and aromatic halides. wikipedia.org

Mechanistic Investigations of Reactions Involving 2,6 Dichlorobenzylzinc Chloride

Elucidation of Organozinc Formation Mechanisms

The formation of 2,6-dichlorobenzylzinc chloride from its precursor, 2,6-dichlorobenzyl chloride, and metallic zinc is a critical first step for its use in subsequent reactions. The most plausible mechanism for this transformation is through an oxidative addition pathway.

Oxidative Addition Pathways

The formation of organozinc halides typically proceeds via the direct insertion of zinc metal into a carbon-halogen bond. This process is mechanistically described as an oxidative addition, where the zinc metal is oxidized from its elemental state (Zn(0)) to its +2 oxidation state. In the case of this compound, the reaction involves the insertion of zinc into the carbon-chlorine bond of 2,6-dichlorobenzyl chloride.

The generally accepted mechanism for this type of reaction involves a two-step process on the surface of the zinc metal. Initially, an oxidative addition occurs, leading to the formation of a surface-bound organozinc intermediate. This is followed by a solubilization step, often facilitated by a solvent such as tetrahydrofuran (B95107) (THF) or the addition of salts like lithium chloride, which helps to bring the organozinc reagent into the solution phase, making it available for further reactions.

While specific kinetic or spectroscopic data for the formation of this compound is not available, the general pathway is well-supported by studies on similar organozinc reagents. The rate of formation can be influenced by various factors, including the purity and activation of the zinc metal, the solvent, and the presence of any additives.

Catalytic Cycle Mechanisms in Cross-Coupling

Organozinc reagents like this compound are valuable partners in cross-coupling reactions, most notably the Negishi coupling, which allows for the formation of new carbon-carbon bonds. These reactions are typically catalyzed by transition metals such as palladium or nickel.

Role of Palladium(0) and Copper(I) Catalysts

Palladium(0) complexes are the most common catalysts for Negishi-type cross-coupling reactions. The catalytic cycle is initiated by the active Pd(0) species. While less common for Negishi couplings, copper(I) catalysts can also be employed in cross-coupling reactions of organozinc reagents, often proceeding through different mechanistic pathways compared to palladium. For reactions involving this compound, a palladium catalyst would be the standard choice.

Oxidative Addition, Transmetallation, and Reductive Elimination Steps

The catalytic cycle for a palladium-catalyzed Negishi coupling of this compound with an aryl halide (Ar-X) can be described in three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) in an oxidative addition step to form a Pd(II) intermediate, Ar-Pd(II)-X. The reactivity of the aryl halide is dependent on the nature of the halogen, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.

Transmetallation: The organozinc reagent, this compound, then transfers its organic group to the palladium center in a process called transmetallation. This step results in the formation of a new Pd(II) complex, Ar-Pd(II)-CH₂C₆H₃Cl₂, and a zinc halide byproduct. The rate and efficiency of this step can be influenced by the nature of the ligands on the palladium and the solvent.

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (the aryl group and the 2,6-dichlorobenzyl group) couple to form the desired product, and the palladium catalyst is regenerated in its active Pd(0) state, ready to enter another catalytic cycle.

This catalytic cycle is a well-established paradigm for a vast number of palladium-catalyzed cross-coupling reactions.

Radical Intermediates in Ni-Catalyzed Processes

Nickel catalysts are also effective for cross-coupling reactions and can sometimes offer different reactivity or selectivity compared to palladium. Mechanistically, nickel-catalyzed reactions can proceed through pathways involving radical intermediates, especially when dealing with alkyl halides. In a hypothetical Ni-catalyzed coupling of this compound, it is conceivable that single-electron transfer (SET) processes could lead to the formation of a 2,6-dichlorobenzyl radical. This radical could then participate in the catalytic cycle. However, without specific experimental evidence for reactions involving this compound, this remains a speculative pathway based on known nickel catalysis mechanisms.

Kinetic Studies of Reactivity

Kinetic investigations of analogous Negishi coupling reactions have shown that the rate-determining step can vary depending on the specific substrates, catalyst, and reaction conditions. In many cases, the transmetallation step is found to be rate-limiting. For other systems, the oxidative addition or reductive elimination can be the slowest step.

A hypothetical kinetic study on the Negishi coupling of this compound could involve monitoring the reaction progress over time using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. By varying the concentrations of the reactants and catalyst, one could determine the reaction order with respect to each component and elucidate the rate law. This would provide quantitative insights into the reaction mechanism.

The following table illustrates the type of data that would be generated in such a study, though it is important to reiterate that this is a hypothetical representation due to the lack of specific data for this compound.

Hypothetical Kinetic Data for a Negishi Coupling Reaction

| Entry | [Aryl Halide] (M) | [this compound] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1 | 1.0 x 10⁻⁵ |

In this hypothetical example, the reaction is first order in the aryl halide and the palladium catalyst, and zero order in the organozinc reagent, suggesting that oxidative addition is the rate-determining step under these conditions.

Influence of Solvent and Additives on Reaction Pathways

The reaction environment, specifically the choice of solvent and the inclusion of additives, plays a critical role in directing the reaction pathways of organozinc compounds like this compound. Solvents influence the solubility and stability of the organozinc reagent, while additives can modify its reactivity and selectivity by interacting directly with the zinc species. In particular, the formation of organozinc reagents can be sluggish, but the use of activating agents can accelerate the process. nih.gov

For instance, in the solvolysis of related benzoyl chlorides, the reaction mechanism can shift between a bimolecular nucleophilic substitution (SN2) and a unimolecular (SN1) pathway depending on the solvent's nucleophilicity and ionizing power. nih.gov Weakly nucleophilic solvents tend to favor the formation of cationic intermediates, a pathway that can be influenced by the presence of substituents on the benzene (B151609) ring. nih.gov While 2,6-disubstitution in benzoyl chlorides can cause the acyl group to twist out of plane, affecting conjugation, this steric hindrance also promotes a cationic reaction channel. nih.gov

Mechanistic studies using techniques like fluorescence microscopy have provided direct evidence for this role. nih.govresearchgate.net In the absence of LiCl, organozinc intermediates can accumulate on the zinc surface. nih.gov The addition of LiCl efficiently removes these intermediates from the surface, making them available in the solution for subsequent reactions. nih.gov This process involves the formation of "ate" complexes, such as RZnX₂⁻ or RZnXCl⁻, which are more soluble in common organic solvents like tetrahydrofuran (THF). researchgate.net The formation of these soluble organozincate anions has been confirmed by electrospray ionization (ESI) mass spectrometry and is accompanied by a significant increase in the electrical conductivity of the solution. researchgate.net

The effectiveness of this process is dependent on the nature of the salt additive. Studies have shown that while LiCl, lithium bromide (LiBr), and lithium iodide (LiI) are effective at promoting the solubilization of the organozinc species from the zinc surface, other salts like lithium fluoride (B91410) (LiF) and tetra-n-butylammonium chloride ((nBu)₄NCl) are not. nih.gov This suggests that the ability of the anion to coordinate with the zinc center to form a stable zincate is a crucial factor. nsf.gov

In the specific case of reactions involving benzyl (B1604629) chloride, the addition of LiCl has been shown to lead to the formation of polynuclear organozincates, such as [Zn₂Bn₂Cl₃]⁻ and [Zn₃Bn₃Cl₄]⁻, in THF solution. researchgate.net The LiCl does not participate directly in the oxidation/reduction process but rather facilitates the reaction thermodynamically and kinetically by stabilizing the resulting organozinc species. researchgate.net

The impact of different lithium salts on the formation of organozinc reagents from an organoiodide in THF can be summarized as follows:

| Additive (1.2 equiv) | Time (h) | Yield of Soluble RZnI (%) |

| None | 24 | 19 |

| LiCl | 3 | 98 |

| LiBr | 3 | 98 |

| LiI | 3 | 98 |

| LiOTf | 24 | 18 |

| LiF | 24 | 20 |

| This table is adapted from data presented in mechanistic studies on the role of lithium salts in organozinc reagent formation. nsf.gov |

The data clearly demonstrates that the halide anions (Cl⁻, Br⁻, I⁻) in lithium salts are exceptionally effective at accelerating the formation of the soluble organozinc reagent, whereas salts with non-coordinating or weakly coordinating anions like triflate (OTf⁻) or fluoride (F⁻) show no significant rate enhancement compared to the additive-free reaction. nsf.gov

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis of 2,6-Dichlorobenzylzinc Chloride and its Reaction Intermediates

Spectroscopic analysis is fundamental to confirming the formation and structure of this compound from its precursor, 2,6-dichlorobenzyl chloride. The transformation of the benzylic carbon-chlorine bond to a carbon-zinc bond induces significant and observable changes in the compound's spectral properties.

NMR spectroscopy is a powerful tool for tracking the formation of the organozinc reagent from its corresponding chloride. The change in the electronic environment around the benzylic carbon upon insertion of the zinc atom leads to characteristic shifts in the ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum of the starting material, 2,6-dichlorobenzyl chloride, shows a distinct singlet for the benzylic protons (CH₂) at approximately 4.8 ppm and aromatic signals between 7.2 and 7.4 ppm. nih.gov Upon formation of this compound, the benzylic protons become shielded due to the lower electronegativity of the zinc-chlorine moiety compared to the chlorine atom. This results in an expected upfield shift of the benzylic proton signal.

Similarly, in the ¹³C NMR spectrum, the benzylic carbon signal experiences a significant upfield shift, reflecting the change from a C-Cl bond to a more covalent and less polarized C-Zn bond. The aromatic carbon signals are less affected but may show minor shifts.

Table 1: Comparison of Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for 2,6-Dichlorobenzyl Chloride and its Zinc Derivative Data for this compound is estimated based on established principles of organometallic chemistry.

| Compound | Benzylic CH₂ (¹H) | Aromatic H (¹H) | Benzylic CH₂ (¹³C) | Aromatic C (¹³C) |

|---|---|---|---|---|

| 2,6-Dichlorobenzyl chloride | ~4.8 ppm nih.gov | ~7.2-7.4 ppm nih.gov | ~42 ppm | ~128-135 ppm |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The conversion of 2,6-dichlorobenzyl chloride to its organozinc derivative is marked by distinct changes in the FT-IR spectrum. The most notable change is the disappearance of the C-Cl stretching vibration associated with the chloromethyl group (typically found around 650-800 cm⁻¹) and the appearance of a new, lower frequency band corresponding to the C-Zn stretch.

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) Frequencies for this compound are based on typical values for related organozinc compounds.

| Vibrational Mode | 2,6-Dichlorobenzyl chloride | This compound |

|---|---|---|

| Aromatic C-H Stretch | ~3050-3100 | ~3050-3100 |

| C=C Aromatic Ring Stretch | ~1450-1600 | ~1450-1600 |

| C(sp³)-Cl Stretch | ~650-800 | Absent |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound by providing a highly accurate mass-to-charge ratio (m/z). For this compound, HRMS would be used to verify its molecular formula, Cl₂C₆H₃CH₂ZnCl. The complex isotopic pattern arising from the presence of chlorine (³⁵Cl, ³⁷Cl) and zinc (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, ⁷⁰Zn) provides a definitive fingerprint for the compound. The calculated exact mass for the most abundant isotopic combination [C₇H₅³⁵Cl₂⁶⁴Zn³⁵Cl] is 257.8823 g/mol .

Structural Elucidation of Novel Derivatives and Products

Organozinc halides are widely employed as intermediates in the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org this compound is a valuable reagent for introducing the 2,6-dichlorobenzyl moiety into a variety of molecular scaffolds. The structure of the resulting products can be unequivocally determined using a combination of spectroscopic techniques and X-ray crystallography.

A common application of such reagents is in cross-coupling reactions, such as the Negishi coupling, where the organozinc compound reacts with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.org For instance, the reaction of this compound with an aryl bromide would yield a diarylmethane derivative. The structural elucidation of such a product would involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the connectivity of the atoms. The characteristic signals for the 2,6-dichlorobenzyl group and the other aromatic moiety, along with the methylene (B1212753) bridge, would be observable.

Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact molecular weight of the product, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-H and C-Cl stretching vibrations.

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including bond lengths, bond angles, and conformational details.

| Derivative Type | Synthetic Route | Key Structural Features | Primary Characterization Techniques |

| Diarylalkanes | Negishi Coupling with Aryl Halides | Presence of the 2,6-dichlorobenzyl group linked to another aryl moiety via a methylene bridge. | NMR, MS, IR, X-ray Crystallography |

| Secondary Alcohols | Reaction with Aldehydes (Barbier-type reaction) | A hydroxyl group on the carbon adjacent to the newly formed C-C bond. | NMR, MS, IR |

| Ketones | Acylation with Acid Chlorides | A carbonyl group adjacent to the 2,6-dichlorobenzyl group. | NMR, MS, IR |

This table illustrates the types of derivatives that can be synthesized from this compound and the standard methods for their structural characterization, based on established organometallic reaction chemistry. wikipedia.orglibretexts.org

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems

The efficacy of cross-coupling reactions involving 2,6-dichlorobenzylzinc chloride is largely dependent on the catalytic system employed. While palladium catalysts have been traditionally used for Negishi cross-coupling reactions, current research is focused on developing novel catalytic systems that offer improved performance, lower cost, and greater sustainability. rsc.orgresearchgate.net

One significant area of development is the use of earth-abundant and less toxic transition metals as alternatives to palladium. Cobalt- and nickel-based catalysts have shown considerable promise. For instance, a system composed of cobalt(II) chloride (CoCl₂) and isoquinoline (B145761) has been demonstrated to effectively catalyze the cross-coupling of benzylic zinc reagents with a variety of aryl and heteroaryl bromides and chlorides. rsc.orgresearchgate.net This approach provides access to polyfunctionalized diaryl- and aryl-heteroaryl-methanes under relatively mild conditions. rsc.org Similarly, nickel catalysts, such as those utilizing Ni(acac)₂ and triphenylphosphine (B44618) (PPh₃), have been successfully employed for the cross-coupling of benzylic zinc reagents with aromatic chlorides, bromides, and even tosylates. researchgate.net

The design of advanced ligands is another critical aspect of developing novel catalytic systems. Ligands play a crucial role in stabilizing the metal center, promoting the desired catalytic cycle, and influencing the selectivity of the reaction. The development of new ligands is expected to further enhance the activity and scope of these emerging catalytic systems.

Enantioselective and Diastereoselective Transformations

A major frontier in organic synthesis is the development of methods for the stereocontrolled formation of chiral molecules. Enantioselective and diastereoselective transformations using this compound are a key area of future research, with significant implications for the pharmaceutical and agrochemical industries.

The development of asymmetric cross-coupling reactions is a primary focus. By employing chiral ligands that create a stereochemically defined environment around the metal catalyst, it is possible to achieve high levels of enantioselectivity. For instance, nickel-catalyzed asymmetric reductive cross-couplings between vinyl bromides and benzyl (B1604629) chlorides have been developed, providing access to enantioenriched products with aryl-substituted tertiary allylic stereogenic centers. nih.gov The insights gained from such systems can be applied to reactions involving this compound to produce chiral diarylmethanes.

Furthermore, diastereoselective reactions are also an important area of investigation. The nucleophilic addition of substituted benzylzinc reagents to N,O-acetals has been shown to proceed with high diastereoselectivity, yielding functionalized 1-benzylisoindolines and 1-benzyl-tetrahydroisoquinolines. researchgate.net Research in this area is likely to expand, exploring new chiral auxiliaries and catalytic systems to control the stereochemical outcome of reactions involving this compound and related reagents.

Expansion to New Electrophilic Partners and Substrates

To enhance the synthetic utility of this compound, researchers are actively exploring its reactivity with a broader range of electrophilic partners and substrates. This expansion will enable the synthesis of a more diverse array of complex molecules.

While the cross-coupling of benzylic zinc reagents with aryl halides is well-established, recent studies have demonstrated successful couplings with other electrophiles. For example, nickel-catalyzed reactions with aromatic tosylates have been reported, offering an alternative to halide-based electrophiles. researchgate.net Copper(I)-catalyzed cross-couplings with allylic and benzylic bromides, as well as acylations with acid chlorides, have also proven effective. acs.org

The scope of compatible substrates is also being broadened. Research has shown that benzylic zinc reagents can participate in Michael additions to α,β-unsaturated ketones and can add to various aldehydes without the need for a catalyst. acs.orgriekemetals.com Moreover, the development of methods for the cross-coupling with less reactive electrophiles, such as aryl chlorides, is an ongoing effort. rsc.orgresearchgate.net The table below summarizes the expanded scope of electrophiles and substrates for benzylic zinc reagents.

| Electrophile/Substrate Class | Specific Examples | Catalyst/Conditions | Reference(s) |

| Aromatic Halides | Aryl bromides, Aryl chlorides | CoCl₂/isoquinoline, Ni(acac)₂/PPh₃ | rsc.orgresearchgate.net |

| Aromatic Tosylates | Aryl tosylates | Ni(acac)₂/PPh₃ | researchgate.net |

| Allylic/Benzylic Halides | 3-bromo-1-cyclohexene, 4-nitrobenzyl bromide | Cu(I) | acs.org |

| Acid Chlorides | 3,3-dimethylbutyryl chloride | CuCN·2LiCl | acs.org |

| Aldehydes | Substituted benzaldehydes | Catalyst-free | acs.org |

| α,β-Unsaturated Ketones | Cyclohexenone | Cu(I) | acs.org |

| Heterocyclic Halides | 2-chloropyridines, 2-chloronicotinonitrile | CoCl₂/isoquinoline | rsc.org |

Continuous Process Development and Scale-Up

The transition of chemical processes from the laboratory to an industrial scale presents numerous challenges, including safety, efficiency, and cost-effectiveness. Continuous process development, or flow chemistry, offers significant advantages over traditional batch processing for reactions involving highly reactive intermediates like this compound.

Recent advancements have demonstrated the feasibility of continuous, scalable synthesis of organozinc reagents. acs.org In a typical setup, a solution of the organic halide is passed through a packed bed of zinc granules, allowing for the on-demand generation of the organozinc compound. acs.orgresearchgate.net This method offers precise control over reaction parameters, improved heat and mass transfer, and enhanced safety by minimizing the accumulation of hazardous reagents. acs.org

Design of Functionally Differentiated Organozinc Reagents

A significant advancement in organozinc chemistry is the ability to prepare reagents that contain a wide variety of functional groups. This tolerance allows for the synthesis of complex molecules in fewer steps, as the need for protecting groups is often eliminated.

The LiCl-mediated direct insertion of zinc into benzylic chlorides has proven to be a particularly effective method for generating functionally differentiated organozinc reagents. acs.orgcapes.gov.brbeilstein-journals.org This technique allows for the preparation of benzylic zinc chlorides bearing sensitive functional groups such as esters, nitriles, and even ketones, with minimal side reactions like homo-coupling. acs.orgcapes.gov.brbeilstein-journals.org

The stability of these functionalized reagents is noteworthy. For instance, a 3-propionyl-substituted benzylic zinc chloride was found to have a half-life of 27 days at room temperature. acs.org This stability, combined with their high reactivity towards a range of electrophiles, makes them powerful intermediates in organic synthesis. acs.org Future research will likely focus on expanding the range of tolerated functional groups and exploring the unique reactivity of these "designer" organozinc reagents in the synthesis of pharmaceuticals and other fine chemicals. acs.orgcapes.gov.br

Green Chemistry Approaches in Organozinc Chemistry

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing research in organozinc chemistry. jocpr.commdpi.com The application of these principles to reactions involving this compound is a critical area for future development.

One promising green chemistry approach is the use of more environmentally benign solvents. While tetrahydrofuran (B95107) (THF) is commonly used for the preparation of organozinc reagents, research into alternative solvents is ongoing. A particularly attractive option is the use of water as a reaction medium. Remarkably, palladium-catalyzed cross-coupling reactions between benzylic and aryl halides have been successfully carried out "on water" at room temperature, without the need for surfactants. nih.gov

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2,6-Dichlorobenzylzinc chloride in laboratory settings?

- Methodological Answer : Due to its flammability (Category 2, Flash Point: 1°F) and acute toxicity (Category 5), researchers must:

- Use inert atmosphere techniques (argon or nitrogen) to prevent peroxidation .

- Wear N95 masks, chemical-resistant gloves, and eye protection (GHS Hazard Codes: H314, H290) .

- Store at 2–8°C in corrosion-resistant containers, avoiding static discharge (Safety Code: S16, S36/37) .

- Dispose of waste via certified hazardous waste facilities to avoid environmental contamination .

Q. How can researchers optimize the synthesis of this compound for high purity?

- Methodological Answer :

- Use tetrahydrofuran (THF) as the solvent (0.5 M in THF) to stabilize the organozinc intermediate and reduce side reactions .

- Monitor reaction temperature strictly (<65°C) to prevent decomposition (Boiling Point: 65°C) .

- Purify via vacuum distillation under reduced pressure (2.0 kPa) to isolate the product with >98% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Gas Chromatography (GC) : Assess purity (≥98%) and detect volatile impurities .

- NMR Spectroscopy : Use the InChI key (HPVRFWQMBYLJRL-UHFFFAOYSA-N) to confirm molecular structure and substituent positions .

- Mass Spectrometry : Verify molar mass (260.86 g/mol) and isotopic patterns .

Q. What storage conditions prevent decomposition of this compound?

- Methodological Answer :

- Store in airtight containers under argon at 2–8°C to avoid moisture absorption and thermal degradation .

- Avoid exposure to light and oxygen, which can trigger peroxidation (Risk Code: R19) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in cross-coupling reactions?

- Methodological Answer :

- Conduct kinetic studies using stoichiometric titration to track zinc transfer efficiency .

- Compare reactivity with analogous compounds (e.g., 2,6-Dichlorobenzoyl chloride) in Suzuki-Miyaura couplings, analyzing yields via HPLC .

- Use DFT calculations to model transition states and identify steric effects from the 2,6-dichloro substitution .

Q. What strategies resolve contradictions in catalytic activity data involving this compound?

- Methodological Answer :

- Perform control experiments with varying catalysts (e.g., Pd(PPh₃)₄ vs. NiCl₂) to isolate ligand effects .

- Analyze reaction intermediates via in situ IR spectroscopy to detect side products (e.g., homocoupling) .

- Validate reproducibility by repeating reactions under strict inert conditions (argon) to exclude oxygen interference .

Q. How does solvent choice influence the stability and reactivity of this compound?

- Methodological Answer :

- Test solvent polarity using Kamlet-Taft parameters : THF (β = 0.55) stabilizes zinc complexes better than ethers (β = 0.47) .

- Measure decomposition rates in polar aprotic solvents (e.g., DMF) via GC-MS to correlate with catalytic activity .

- Use cryoscopic methods to assess aggregation states in different solvents .

Q. What methodologies study the kinetic stability of this compound under varying temperatures?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.